Decyl beta-D-glucopyranoside
Description
Historical Development of Research Applications of Decyl beta-D-glucopyranoside
The investigation into alkyl glucosides as effective solubilizing agents dates back several decades. Early research in the 1970s highlighted the potential of these compounds in membrane biochemistry. A 1976 study compared this compound and its shorter-chain counterpart, octyl glucoside, with other commonly used detergents for solubilizing bovine rhodopsin from retinal rod outer segment disc membranes. nih.gov This research demonstrated that while octyl glucoside was highly effective and offered rapid solubilization, decyl glucoside showed equivalent or even superior properties in terms of preserving the protein's thermal stability and regenerability. nih.gov However, it was noted that the solubilizing ability of decyl glucoside could be hindered by the presence of salts and buffers. nih.gov
The well-defined chemical nature, ease of removal through dialysis, and non-denaturing characteristics of alkyl glucosides made them attractive for membrane protein research. nih.gov This foundational work paved the way for the broader use of this compound in the extraction and purification of membrane proteins, a critical step for their structural and functional analysis. chemicalbook.commedchemexpress.com Over the years, its application expanded from a specialized tool in biochemistry to a more widely recognized surfactant in various research fields.
Current Research Landscape and Emerging Areas for this compound
The current research landscape for this compound continues to be dominated by its application in membrane protein studies. It is frequently employed for the solubilization and purification of membrane proteins, which are notoriously difficult to study in their native environment. creative-biolabs.comchemicalbook.commedchemexpress.commedchemexpress.com Its use is crucial for preparing protein samples for techniques like protein crystallization, which aims to determine the three-dimensional structure of proteins. mdpi.comnih.gov While other detergents like n-dodecyl-β-D-maltopyranoside (DDM) are more commonly used, decyl maltoside (a related compound) and alkyl glucosides like decyl glucoside remain important tools in this field. mdpi.comnih.gov
Beyond its traditional role in biochemistry, this compound is finding applications in emerging scientific domains. One such area is nanotechnology. numberanalytics.com Research has explored its use in the formulation of nanostructured lipid carriers (NLCs), which are potential delivery systems for bioactive compounds. researchgate.netresearchgate.netunair.ac.id Studies have investigated how varying the concentration of decyl glucoside as a surfactant can affect the particle size and stability of these nanoparticles. researchgate.netresearchgate.netunair.ac.id
Furthermore, its properties as a biodegradable and environmentally friendly surfactant have led to its investigation in areas like bioremediation and enhanced oil recovery. numberanalytics.com The ability of mixed surfactant systems containing decyl glucoside to tolerate hard water is also a subject of study, with potential applications in detergent formulations. nanoient.org
Interactive Data Tables
Below are interactive tables summarizing key properties and research applications of this compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-decoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O6/c1-2-3-4-5-6-7-8-9-10-21-16-15(20)14(19)13(18)12(11-17)22-16/h12-20H,2-11H2,1H3/t12-,13-,14+,15-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRSMPFHFNXQRB-IBEHDNSVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2041208 | |
| Record name | Decyl beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2041208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58846-77-8, 59947-99-8 | |
| Record name | Decyl glucoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58846-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Decyl glucoside | |
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| Record name | Triton X 190 | |
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| Record name | Decyl beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
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| Record name | Decyl β-D-glucopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.863 | |
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| Record name | DECYL GLUCOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z17H97EA6Y | |
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Synthetic Methodologies and Chemical Modifications of Decyl Beta D Glucopyranoside
Chemical Synthesis Approaches to Decyl beta-D-glucopyranoside
Chemical synthesis offers robust and scalable methods for the production of this compound. Key approaches include direct glucosidation, the Koenigs-Knorr reaction, and microwave-assisted synthesis.
Direct glucosidation involves the reaction of D-glucose with 1-decanol in the presence of an acid catalyst. Microporous zeolite catalysts have been effectively employed for this purpose. The catalytic performance of zeolites is influenced by their acidic properties and pore structure mdpi.comnih.gov.
Research has shown that the conversion of glucose and the yield of decyl glucoside are enhanced with an increasing number of acid sites on the zeolite catalyst nih.govresearchgate.net. Specifically, zeolites with weaker acid strengths and a high number of weak acid sites, such as H-FAU zeolites, have demonstrated high catalytic activity mdpi.com. The pore structure of the zeolite also plays a crucial role, with larger pore zeolites like H-FAU allowing for the isomerization of decyl glucofuranoside to the desired decyl glucopyranoside mdpi.com. The selectivity for decyl glucopyranoside increases with a decreasing Si/Al ratio in the zeolite framework mdpi.com.
| Zeolite Catalyst | Si/Al Molar Ratio | Glucose Conversion (%) | Decyl Glucoside Yield (%) |
|---|---|---|---|
| H-MFI | 25 | ~75 | ~60 |
| H-MFI | 50 | ~72 | ~55 |
| H-MFI | 100 | ~70 | ~50 |
| H-FAU | 3 | >90 | >80 |
| H-FAU | 5 | ~85 | ~75 |
| H-MOR | 10 | ~80 | ~65 |
The Koenigs-Knorr reaction is a classic and versatile method for glycoside synthesis, involving the reaction of a glycosyl halide with an alcohol in the presence of a promoter, typically a heavy metal salt wikipedia.orgnih.gov. The stereochemical outcome of the reaction is often controlled by the nature of the protecting group at the C2 position of the glycosyl donor. The use of a participating group, such as an acetyl group, at C2 generally leads to the formation of a 1,2-trans-glycoside, which in the case of glucose derivatives, results in the desired beta-anomer wikipedia.org.
The reaction proceeds via an SN2 substitution at the anomeric carbon, leading to an inversion of configuration brillachem.come-bookshelf.de. Promoters such as silver carbonate or silver triflate are commonly used wikipedia.orgnih.gov. While effective, the requirement for stoichiometric amounts of heavy metal salts can be a drawback for large-scale synthesis nih.gov. Adaptations of this method focus on the use of more efficient and environmentally benign promoters. For instance, cadmium carbonate has been successfully used as a promoter in the synthesis of related cycloalkyl glycosides nih.govresearchgate.net.
Enzymatic Synthesis of this compound and Analogs
Enzymatic synthesis provides a highly selective and environmentally benign route to this compound, operating under mild reaction conditions and yielding stereo- and regiospecific products core.ac.uk.
Beta-glucosidases (EC 3.2.1.21) are enzymes that can catalyze the synthesis of alkyl glucosides through either a reverse hydrolysis or a transglycosylation reaction researchgate.netresearchgate.net. In reverse hydrolysis, the enzyme condenses glucose and an alcohol, while in transglycosylation, a glycosyl moiety is transferred from a donor to an alcohol acceptor nih.govoup.com. The synthesis of decyl β-D-glucopyranoside has been achieved using β-glucosidase from almonds in an amphiphilic phase reaction system ovid.com. By employing a stepwise addition of glucose, the concentration of the product can be significantly increased ovid.com.
The choice of reaction medium is critical to shift the equilibrium towards synthesis rather than hydrolysis. Deep eutectic solvents (DES) have been successfully used as a "2-in-1" system, acting as both the solvent and a glucose reservoir, leading to a highly selective synthesis core.ac.ukresearchgate.net. The yield of the enzymatic synthesis can be influenced by various factors, including the source of the enzyme, the water activity of the medium, and the concentrations of the substrates.
| Enzyme Source | Reaction Type | Alcohol Substrate | Product | Reported Yield/Concentration |
|---|---|---|---|---|
| Almond β-glucosidase | Reverse Hydrolysis | 1-Decanol | Decyl β-D-glucopyranoside | 5.3 g/L |
| Almond β-glucosidase | Reverse Hydrolysis | 1-Hexanol | Hexyl β-D-glucopyranoside | ~1.5 times higher with stepwise glucose addition |
| Almond β-glucosidase | Reverse Hydrolysis | 1-Octanol | Octyl β-D-glucopyranoside | 6.64 g/L |
| Engineered dalcochinase mutant (N189F) | Reverse Hydrolysis | 1-Decanol | Decyl β-D-glucopyranoside | Production rate enhanced 1.4-fold in the presence of an ionic liquid |
UDP-glycosyltransferases (UGTs) are a large family of enzymes that catalyze the transfer of a glycosyl moiety from a nucleotide-activated sugar donor to an acceptor molecule nih.govebi.ac.uk. Computational approaches have proven valuable in the discovery of novel UGTs with desired substrate specificities nih.govfigshare.comresearchgate.net. A computational workflow can be employed to identify potential UGT candidates from genomic databases. This typically involves assembling a list of putative UGT sequences, refining the selection based on conserved domains, and then using 3D structure prediction and molecular docking to assess their potential activity towards a specific alcohol, such as 1-dodecanol for the synthesis of the closely related lauryl glucoside nih.govfigshare.comresearchgate.net.
This in silico screening allows for the identification of promising enzyme candidates for experimental characterization. For instance, a UGT from Rhizopus delemar was identified through such a workflow and was subsequently shown to convert 1-dodecanol to lauryl glucoside when expressed in Escherichia coli nih.govfigshare.com. This computational-guided approach offers a powerful tool for discovering novel biocatalysts for the synthesis of a wide range of alkyl glucosides, including this compound.
Derivatization and Structural Modification of this compound
The chemical structure of this compound has been the subject of various derivatization and structural modification studies. These investigations aim to alter the molecule's physicochemical properties for specific applications by introducing new functional groups or modifying its aglycone portion.
Synthesis of Triazole-Containing Alkyl beta-D-glucopyranoside Analogs
The incorporation of a 1,2,3-triazole moiety into the structure of alkyl glucopyranosides represents a significant synthetic modification. This is typically achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." The synthesis commences with a suitably protected glucose derivative, which is first converted to an azido-functionalized glucoside. This intermediate is then reacted with a terminal alkyne to construct the triazole ring.
A general synthetic pathway involves the following steps:
Glycosylation: A protected glucose donor, such as peracetylated glucose, is reacted with an azido alcohol (e.g., 2-azidoethanol or 11-azido-undecanol) in the presence of a Lewis acid catalyst like boron trifluoride etherate to form the corresponding azidoalkyl glucoside.
Cycloaddition: The azido glucoside undergoes a CuAAC reaction with a selected terminal alkyne. The choice of the alkyne determines the substituent on the resulting triazole ring, allowing for the introduction of diverse chemical functionalities.
Deprotection: The protecting groups on the glucose unit, typically acetyl groups, are removed under basic conditions, such as using sodium methoxide in methanol (Zemplén deacetylation), to yield the final triazole-containing alkyl beta-D-glucopyranoside analog.
This modular approach allows for the creation of a diverse library of amphiphilic compounds with varied properties, stemming from the specific combination of the alkyl chain length of the glucoside and the substituent introduced via the alkyne.
Exploration of Branched-Chain Glycopyranosides Related to this compound
Investigations into the structure-activity relationships of alkyl glycosides have included the synthesis and characterization of analogs featuring branched alkyl chains. These structural alterations can significantly impact the surfactant properties of the molecules, including their aggregation behavior in solution.
The synthesis of these branched-chain analogs is often accomplished using established glycosylation methods like the Koenigs-Knorr reaction. This method involves the reaction of a glycosyl halide, such as acetobromo-α-D-glucose, with a branched-chain alcohol. For example, 2-ethylhexanol can be used to synthesize 2-ethylhexyl β-D-glucopyranoside. The reaction is typically promoted by a silver or mercury salt. Following the formation of the glycosidic bond, the protecting acetyl groups are removed to yield the final product.
Studies comparing the physicochemical properties of linear and branched-chain alkyl glucosides have revealed that branching in the alkyl chain generally leads to an increase in the critical micelle concentration (CMC). This effect is attributed to the steric hindrance imposed by the branched chain, which makes the efficient packing of monomers into a micellar structure more difficult.
Table 1: Comparison of Critical Micelle Concentration (CMC) for Linear and Branched-Chain C8 Alkyl Glycosides
| Compound | Alkyl Chain Structure | Number of Carbon Atoms | CMC (mM) |
|---|---|---|---|
| Octyl β-D-glucopyranoside | Linear | 8 | 25 |
Synthesis and Characterization of Thio-Glucosides Derived from Alkyl Glucosides
The substitution of the interglycosidic oxygen atom with a sulfur atom results in the formation of thioglycosides. These analogs are of particular interest due to their enhanced stability against enzymatic and acidic hydrolysis compared to their O-glycoside counterparts.
The synthesis of S-alkyl thioglucosides, such as decyl beta-D-thioglucopyranoside, can be achieved by reacting a protected glucose derivative with a thiol. A common approach involves the reaction of penta-O-acetyl-β-D-glucopyranose with a thiol, like decanethiol, in the presence of a Lewis acid catalyst such as boron trifluoride etherate. This reaction facilitates the formation of the thioglycosidic bond. The final step is the deprotection of the hydroxyl groups on the sugar moiety, which is typically carried out using a base like sodium methoxide in methanol.
The structural confirmation of the synthesized thio-glucosides is performed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The successful incorporation of the sulfur atom into the glycosidic linkage is confirmed by characteristic shifts in the NMR spectra. Due to their stability, these thio-analogs serve as valuable probes in biochemical and enzymatic studies.
Interfacial and Aggregation Phenomena of Decyl Beta D Glucopyranoside
Micellization Behavior of Decyl beta-D-glucopyranoside
The spontaneous aggregation of individual surfactant molecules (unimers) into organized structures like micelles is a hallmark of surfactant behavior in solution. This process is driven by the minimization of unfavorable interactions between the hydrophobic alkyl tails and water.
The Critical Micelle Concentration (CMC) is the specific concentration at which surfactant monomers in a solution begin to spontaneously form micelles. wikipedia.org Below the CMC, this compound molecules exist predominantly as individual entities, some of which adsorb at interfaces, leading to a significant decrease in surface tension. wikipedia.orgkibron.com Once the CMC is reached, the surface is saturated, and further additions of the surfactant lead to the formation of micelles in the bulk solution, causing the surface tension to remain relatively constant. wikipedia.org
The reported CMC for this compound varies depending on the source and measurement conditions, with commonly cited values presented in the table below.
| Reported CMC (mM) | Source(s) |
| 2.2 | merckmillipore.comsigmaaldrich.com |
| 0.8 | caymanchem.com |
The determination of the CMC is typically achieved by monitoring a physical property of the surfactant solution that exhibits an abrupt change in its concentration dependence. nih.gov Common methods include:
Surface Tensiometry : The CMC is identified as the point on a plot of surface tension versus the logarithm of surfactant concentration where the slope changes and the surface tension becomes nearly constant. kibron.comresearchgate.net
Conductivity Measurements : This method is effective for ionic surfactants but can also be used for non-ionic surfactants where changes in the mobility of ions in the solution are affected by micelle formation.
Spectroscopy : Techniques using fluorescent probes, such as pyrene, can detect the formation of the hydrophobic micellar core, as the probe's fluorescence properties change upon partitioning into the micelle. mdpi.com
Several factors can influence the CMC of this compound:
Alkyl Chain Length : An increase in the length of the hydrophobic tail (the decyl group) leads to greater hydrophobicity, which generally lowers the CMC. acs.org
Temperature : For many non-ionic surfactants, an increase in temperature can lead to a decrease in the CMC as the hydration of the hydrophilic headgroups is reduced, favoring aggregation. pharmacy180.comaatbio.com
Additives and Impurities : The presence of electrolytes has a minimal effect on the CMC of non-ionic surfactants like this compound compared to their ionic counterparts. pharmacy180.comresearchgate.net However, organic additives and impurities can alter the solvent properties or incorporate into the micelles, thereby changing the CMC. aatbio.com
For n-octyl β-D-glucopyranoside, experimental data reveals a wide range of reported aggregation numbers and sizes, which is highly dependent on the analytical technique employed. researchgate.netnih.gov This highlights the dynamic and potentially non-spherical nature of these micelles.
Table of Micellar Properties for n-Octyl β-D-glucopyranoside (as an analogue)
| Measurement Technique | Aggregation Number (N) | Hydrodynamic Radius (Å) | Micellar Molecular Weight (Mr) |
| Dynamic Light Scattering / Ultracentrifugation | 75 ± 10 | 23 ± 3 | 22,000 ± 3,000 |
| Size Exclusion Chromatography | 27 | 15 ± 1 | 8,000 ± 1,000 |
Data sourced from studies on n-octyl β-D-glucopyranoside. researchgate.netnih.gov
This discrepancy is often attributed to the fact that "direct" physical methods like dynamic light scattering and ultracentrifugation measure the micelle in a less perturbed state, whereas chromatographic methods may involve interactions with the column matrix that can alter the micelle's size and shape. researchgate.netnih.gov The characterization of these properties is crucial for understanding how these surfactants interact with other molecules, such as membrane proteins.
The formation of micelles is a thermodynamically spontaneous process governed by changes in Gibbs free energy, enthalpy, and entropy. The thermodynamic parameters of micellization provide insight into the driving forces behind the aggregation process.
The standard Gibbs free energy of micellization (ΔG°mic) is typically negative, indicating that micelle formation is spontaneous. It is related to the CMC by the equation: ΔG°mic ≈ RT ln(CMC) where R is the gas constant and T is the absolute temperature.
The enthalpy of micellization (ΔH°mic) can be determined from the temperature dependence of the CMC using the van't Hoff equation. For many non-ionic surfactants, this value is often small and can be positive (endothermic) at lower temperatures and negative (exothermic) at higher temperatures.
The entropy of micellization (ΔS°mic) is calculated from the Gibbs-Helmholtz equation: ΔG°mic = ΔH°mic - TΔS°mic
Mixed Micellar Systems Involving this compound
This compound is often used in conjunction with other surfactants, lipids, or macromolecules. The interactions within these mixed systems can lead to the formation of mixed micelles with properties that are distinct from, and often synergistic to, the individual components.
Gemini surfactants are a class of amphiphiles characterized by having two hydrophobic tails and two hydrophilic head groups connected by a spacer. preprints.org Cationic gemini surfactants, in particular, can interact electrostatically with anionic molecules and synergistically with non-ionic surfactants like this compound.
In aqueous solutions, the mixing of a non-ionic glucoside-based surfactant with a cationic gemini surfactant can lead to the formation of mixed micelles that are more stable and have a lower CMC than either of the individual surfactants. mdpi.com This synergistic interaction is driven by a reduction in the electrostatic repulsion between the cationic head groups of the gemini surfactant, which are effectively shielded by the non-ionic, bulky glucopyranoside head groups. This allows for more compact packing of the alkyl chains in the micellar core, making the formation of mixed micelles thermodynamically more favorable. The specific properties of these mixed micelles, such as their size, shape, and charge density, can be tuned by altering the molar ratio of the two surfactants.
The interaction of this compound with other non-ionic detergents or with phospholipids (B1166683) is fundamental to its application in biochemistry, particularly for the solubilization of biological membranes. merckmillipore.com
When mixed with other detergents, such as those with different headgroup sizes or alkyl chain lengths, this compound can form mixed micelles. The properties of these micelles, including the CMC, depend on the ideality of mixing. Non-ideal mixing can occur if there are specific interactions between the headgroups or a significant mismatch in the geometry of the surfactant molecules. nih.gov
The interaction with phospholipids is a key process in the solubilization of lipid bilayers. When this compound is added to a suspension of phospholipid vesicles, the surfactant monomers partition into the lipid bilayer. nih.gov As the concentration of the surfactant in the bilayer increases, it induces curvature stress, leading to the eventual breakdown of the planar bilayer structure and the formation of small, curved, mixed micelles composed of both phospholipid and surfactant molecules. This transition from vesicles to mixed micelles is a cooperative process that effectively solubilizes the membrane components. nih.gov
Adsorption Kinetics at Air-Water and Other Interfaces
The adsorption of alkyl glycoside surfactants at interfaces is a dynamic process governed by the transport of surfactant molecules from the bulk phase to the interface and their subsequent arrangement. While specific kinetic data for this compound is not extensively detailed in the available literature, studies on its close structural analog, n-nonyl-β-D-glucopyranoside, provide significant insights into the adsorption mechanism at the air-water interface.
The adsorption process can be followed by monitoring changes in surface pressure and through spectroscopic techniques such as infrared reflection-absorption spectroscopy (IRRAS). For n-nonyl-β-D-glucopyranoside, it has been observed that during an initial induction period, where the surface concentration of the surfactant is low, the molecules tend to orient themselves parallel to the air-water interface. researchgate.netacs.orgnih.gov This initial orientation is supported by IR band simulations of the CH2 antisymmetric stretching vibrational band. researchgate.netacs.orgnih.gov
As more surfactant molecules adsorb to the interface, leading to an increase in surface concentration and surface pressure, a distinct rearrangement occurs. The molecules transition from a horizontal to a more upright orientation. researchgate.netacs.orgnih.gov This change in orientation is indicated by shifts in the characteristic infrared bands of the hydroxyl (OH) and methylene (CH2) groups. researchgate.netacs.orgnih.gov This two-step adsorption process, involving initial parallel adsorption followed by a reorientation to a more perpendicular state at higher surface coverages, is a key feature of the adsorption kinetics of alkyl glucopyranosides at the air-water interface.
Lyotropic Liquid Crystalline Phase Behavior of this compound Analogs
This compound and its n-alkyl analogs exhibit rich lyotropic liquid crystalline behavior, forming various ordered structures in the presence of a solvent, typically water. The type of liquid crystalline phase formed is dependent on factors such as surfactant concentration, temperature, and the length of the alkyl chain.
X-ray diffraction studies have been instrumental in identifying the structures of these lyotropic phases. For n-alkyl β-D-glucopyranosides with varying alkyl chain lengths (from n-heptyl to n-decyl), the formation of lamellar phases upon contact with water at room temperature is a common feature. nih.gov In the case of this compound, a one-dimensional lamellar phase has been identified. nih.gov
The shorter-chain analog, n-octyl 1-O-beta-D-glucopyranoside, displays a more complex phase behavior, exhibiting not only a lamellar phase but also a three-dimensional face-centered cubic phase and a two-dimensional hexagonal phase with increasing solvation. nih.gov This suggests that the length of the hydrophobic alkyl chain plays a critical role in determining the packing geometry of the surfactant molecules and, consequently, the type of liquid crystalline mesophase that is formed. While the heptyl, nonyl, and decyl derivatives predominantly form lamellar phases and micellar solutions at room temperature, the octyl derivative demonstrates the potential for these surfactants to form a wider array of lyotropic structures. nih.gov
Below is a data table summarizing the observed lyotropic liquid crystalline phases and their structural parameters for this compound and its analogs as determined by X-ray diffraction.
| Compound | Lyotropic Phase(s) Observed | Structural Parameters |
| n-Heptyl beta-D-glucopyranoside | Lamellar | Not specified |
| n-Octyl 1-O-beta-D-glucopyranoside | Lamellar, Face-centered Cubic, Hexagonal | Lamellar (dx = 28.4 Å), Cubic (a = 51.2 Å), Hexagonal (a = b = 36.7 Å) nih.gov |
| n-Nonyl beta-D-glucopyranoside | Lamellar | Not specified |
| This compound | Lamellar | Not specified in detail, but identified as a one-dimensional lamellar phase nih.gov |
Table 1. Lyotropic Liquid Crystalline Phases of n-Alkyl beta-D-glucopyranosides.
Biophysical Investigations of Decyl Beta D Glucopyranoside in Biological Systems
Solubilization and Stabilization of Membrane Proteins by Decyl beta-D-glucopyranoside
This compound is a non-ionic detergent frequently utilized in the study of membrane proteins. Its amphipathic nature, combining a hydrophilic glucose headgroup with a hydrophobic ten-carbon alkyl tail, allows it to effectively extract these proteins from their native lipid bilayer environment and maintain their solubility in aqueous solutions.
The effectiveness of a detergent in solubilizing membrane proteins is a critical first step for their purification and subsequent structural and functional analysis. researchgate.net A successful solubilization procedure extracts the target protein with a high yield while preserving its native, active conformation within a stable protein-detergent complex. sigmaaldrich.com this compound belongs to the family of n-alkyl-β-D-glucopyranosides, which are noted for their non-denaturing effect on membrane proteins. nih.gov
The process involves the disintegration of the lipid bilayer by the detergent, which incorporates lipids and proteins into mixed micelles. sigmaaldrich.com The hydrophobic regions of the membrane proteins are shielded from the aqueous environment by the hydrophobic interior of the detergent micelles. sigmaaldrich.com The choice of detergent is crucial, as there are no universal rules for selecting the ideal one for a specific membrane protein. nih.gov Non-ionic detergents like this compound are generally considered mild and are often favored for maintaining the structural integrity of the protein. nih.gov
The physicochemical properties of this compound are key to its function. A crucial parameter is the critical micelle concentration (CMC), the concentration above which detergent molecules self-assemble into micelles. For effective solubilization, the detergent concentration must be kept above its CMC. sigmaaldrich.com
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 320.42 g/mol | sigmaaldrich.com |
| Critical Micelle Concentration (CMC) | 2.2 mM | sigmaaldrich.com |
| Chemical Formula | C₁₆H₃₂O₆ | sigmaaldrich.comnih.gov |
| Class | Non-ionic | sigmaaldrich.com |
Once a membrane protein is extracted from the lipid bilayer, it exists within a protein-detergent complex (PDC). imperial.ac.uk In this complex, the hydrophobic transmembrane surfaces of the protein are coated by a layer of detergent molecules, whose hydrophobic tails interact with the protein and whose hydrophilic heads face the aqueous solvent. mdpi.com This micellar arrangement mimics the native lipid environment, thereby stabilizing the protein structure. imperial.ac.ukmdpi.com
The formation of stable PDCs is essential for preventing protein aggregation and inactivation. sigmaaldrich.com The properties of the resulting complex, such as its size and stability, are influenced by the specific detergent used. imperial.ac.uk Alkyl glucosides, including this compound, are known to form relatively small and well-defined PDCs, which can be advantageous for certain structural biology techniques. imperial.ac.uk Research has demonstrated the utility of this compound in creating two-phase aqueous micellar systems for the purification of affinity-tagged proteins. nih.gov In one study, it served as both the phase-forming surfactant and the affinity ligand for a green fluorescent protein fused to a carbohydrate-binding module, significantly enhancing the protein's partitioning into the micelle-rich phase. nih.gov
Maintaining the native conformation and stability of a membrane protein after its removal from the cell membrane is a primary challenge. nih.gov The choice of detergent plays a significant role in this regard. Non-ionic detergents with a single alkyl chain and a sugar headgroup, such as this compound, have been widely used in structural studies because they are generally less harsh than ionic detergents. nih.gov
Interactions of this compound with Model Lipid Bilayers and Biological Membranes
Understanding how detergents interact with lipid bilayers is fundamental to comprehending the mechanism of membrane protein solubilization. These interactions are studied using model systems like lipid vesicles or monolayers.
The interaction between a detergent like this compound and a lipid membrane is primarily driven by thermodynamics. The process involves the partitioning of detergent monomers from the aqueous phase into the lipid bilayer, an equilibrium that minimizes the unfavorable interactions between the detergent's hydrophobic alkyl chain and water. nih.gov This partitioning is a critical step that precedes membrane solubilization. nih.gov
For the related family of n-alkyl-β-D-glucopyranosides, studies have shown that they can be incorporated into membranes at high molar ratios (up to 1:1 detergent-to-lipid) without causing complete membrane disruption. nih.gov The transfer of the detergent from the aqueous phase to the lipid bilayer is characterized by a hydrophobic binding equilibrium. nih.gov For the similar detergent octyl-beta-D-glucopyranoside, this transfer has a near-zero binding enthalpy and a large negative heat capacity, which are hallmarks of a hydrophobically driven process. nih.gov These thermodynamic principles govern the initial association of detergent molecules with the membrane, leading to changes in the bilayer's properties. nih.gov
The incorporation of n-alkyl-β-D-glucopyranosides into a model lipid bilayer induces specific structural and dynamic changes. nih.gov Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy studies on model membranes, such as those composed of 1,2-dipalmitoyl-sn-glycero-3-phosphatidylcholine (DPPC), have provided detailed insights into these alterations. nih.gov
The insertion of these detergents leads to a selective disordering of the lipids. nih.gov The headgroup region of the lipid molecules remains largely unaffected, even at high detergent concentrations approaching bilayer disruption. nih.govnih.gov In contrast, the fatty acyl chains of the lipids experience significant changes. The segments of the lipid chains that are parallel to the detergent's alkyl chain are only moderately disordered. nih.gov However, the lipid segments located deeper within the bilayer, beyond the end of the detergent's shorter alkyl chain, show a much more pronounced decrease in order, by as much as 50%. nih.gov This indicates that the detergent perturbs the inner, more fluid part of the membrane most significantly, while the more stable headgroup region remains intact until the bilayer reaches a critical limit of disorder. nih.govnih.gov
| Membrane Region | Observed Effect | Reference |
|---|---|---|
| Lipid Headgroup | Largely unaffected | nih.govnih.gov |
| Acyl Chain Segments (parallel to detergent) | Modest disordering (10-20%) | nih.gov |
| Acyl Chain Segments (beyond detergent terminus) | Significant disordering (up to 50%) | nih.gov |
Studies on Protein-Surfactant Binding and Fluorescence Quenching Mechanisms (e.g., with Bovine Serum Albumin)
The interaction between decyl-β-D-glucopyranoside (DG) and the model protein bovine serum albumin (BSA) has been the subject of biophysical investigations to elucidate the binding mechanisms and the dynamics of protein-surfactant complex formation. rsc.org Spectroscopic techniques, particularly fluorescence and UV-vis absorption spectroscopy, have been instrumental in these studies. rsc.org
The intrinsic fluorescence of BSA is primarily attributed to its tryptophan residues. rsc.org The quenching of this fluorescence upon the addition of a ligand, such as a surfactant, can provide insights into the binding process. This quenching can occur through two primary mechanisms: dynamic quenching, which results from collisional encounters between the fluorophore and the quencher, and static quenching, which arises from the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. mdpi.com
In the case of the interaction between DG and BSA, experimental evidence points towards the formation of DG/BSA complexes, which leads to the quenching of BSA's intrinsic fluorescence. rsc.org This suggests a static quenching mechanism is at play. Further investigations involving iodine ion quenching studies have indicated that the binding of DG molecules may lead to conformational changes in the protein, potentially displacing tryptophan residues from their hydrophobic cavities to the more solvent-exposed surfaces of the protein molecule. rsc.org
The binding of DG to BSA has been quantified, with studies revealing that an average of 67 DG monomers are bound to each BSA molecule at the critical micelle concentration. rsc.org This binding is influenced by the concentration of the surfactant, with the formation of surfactant-protein complexes being a key aspect of the interaction.
The table below summarizes key findings from biophysical studies on the interaction between this compound and Bovine Serum Albumin.
| Parameter | Value | Method of Determination | Reference |
| Critical Micelle Concentration (CMC) of DG (in absence of BSA) | 2.0 mM | Surface Tension | rsc.org |
| Critical Micelle Concentration (CMC) of DG (in presence of BSA) | 2.34 mM | Surface Tension | rsc.org |
| Average number of bound DG monomers per BSA molecule (at CMC) | 67 | Surface Tension | rsc.org |
| Primary Quenching Mechanism | Static Quenching (Complex Formation) | Fluorescence Spectroscopy | rsc.org |
These findings contribute to a deeper understanding of the molecular interactions between non-ionic surfactants and proteins, which is crucial in various biological and pharmaceutical applications.
Biological and Biomedical Research Applications of Decyl Beta D Glucopyranoside
Applications in Drug Solubilization and Permeability Enhancement
A major challenge in pharmaceutical development is the poor aqueous solubility of many drug candidates, which can limit their bioavailability and therapeutic efficacy. chemimpex.comnih.govnih.gov Decyl beta-D-glucopyranoside and other alkyl glucosides have emerged as effective excipients to address this issue.
This compound is utilized as a solubilizing agent for drugs with low water solubility. chemimpex.com Its ability to form micelles in aqueous solutions above a certain concentration, known as the critical micelle concentration (CMC), is central to its solubilizing action. mdpi.comresearchgate.net Hydrophobic drug molecules can be encapsulated within the hydrophobic core of these micelles, thereby increasing their apparent solubility in the aqueous medium. mdpi.com This micellar solubilization can enhance the bioavailability of poorly soluble drugs. chemimpex.com
Alkyl polyglucosides (APGs), the class of surfactants to which this compound belongs, are known for their excellent surface activity and ability to form micelles that can solubilize hydrophobic compounds. monsachemical.commdpi.com The solubilization capacity is directly related to the surfactant's ability to form micelles, which occurs at concentrations above the CMC. mdpi.com For instance, this compound has a reported CMC of approximately 2.2 mM. researchgate.net
Research has shown that the solubilization potential of APGs is dependent on the alkyl chain length. science.gov While decyl glucoside is effective, studies comparing different alkyl glucosides can provide insights into optimizing formulations for specific drugs. The solubilization of hydrophobic substances occurs within the micellar core, while molecules with some degree of water solubility may reside in the micellar corona. mdpi.com
Beyond solubilization, alkyl glucosides can also enhance the permeation of drugs across biological membranes. nih.govualberta.canih.gov This is particularly relevant for drugs that need to cross epithelial barriers, such as the intestinal lining or the blood-brain barrier, to reach their target sites. Alkyl glycosides are considered a major group of paracellular permeability enhancers (PPEs). ualberta.ca
The mechanism of permeability enhancement is thought to involve the modulation of tight junctions, which are protein complexes that regulate the passage of substances between adjacent epithelial cells. nih.govualberta.ca Studies on human cell lines have demonstrated that certain alkyl glycosides can reversibly open these tight junctions, thereby facilitating the transport of molecules across the cell monolayer. nih.gov
An in vitro assessment of a series of alkyl glycosides on human cell lines involved measuring the transepithelial electrical resistance (TEER), an indicator of tight junction integrity. nih.govualberta.ca The results showed that some alkyl glycosides could induce a decrease in TEER, which was followed by recovery after the removal of the compound, indicating a transient and reversible effect on the epithelial barrier. nih.gov Notably, the study found that the activity of the alkyl glycosides was not directly related to the carbon chain length or the carbohydrate moiety. nih.gov Among the tested compounds, dodecylmaltoside and octylglucoside were identified as being particularly effective at low concentrations while allowing for significant cell recovery. nih.gov
It is important to note that while these permeability-enhancing effects are beneficial for drug delivery, some studies have also highlighted the potential for alkyl glycosides to exhibit toxicity towards epithelial cells, particularly at higher concentrations. nih.gov
Antimicrobial and Antiviral Properties of this compound and its Derivatives
The unique structural features of this compound also confer upon it certain antimicrobial and potential antiviral properties, making it an area of active research.
Sugar-based surfactants, including this compound, have demonstrated antibacterial activity against a range of microorganisms. biosynth.comsemanticscholar.orgmfu.ac.th Their mechanism of action is often attributed to their ability to disrupt the lipid bilayer of the bacterial cell membrane, leading to cell lysis and death. biosynth.com
A study investigating the antimicrobial activity of various alkyl glucosides, including decyl glucoside (DG), against foodborne pathogenic bacteria provided specific data on their efficacy. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined for several bacteria. mfu.ac.th
| Surfactant | Bacterium | MIC | MBC |
|---|---|---|---|
| Decyl Glucoside (DG) | Listeria monocytogenes | 0.003 - 0.2 | 0.005 - 2 |
| Staphylococcus aureus | 0.003 - 0.2 | 0.005 - 2 | |
| Escherichia coli | 5 - >10 | 5 - >10 | |
| Salmonella Typhimurium | >10 | >10 |
The results indicated that Gram-positive bacteria were generally more susceptible to the tested surfactants than Gram-negative bacteria. mfu.ac.th Among the tested surfactants, coco glucoside (a mixture of alkyl glucosides including decyl glucoside) showed strong activity against Listeria monocytogenes. mfu.ac.th
The antimicrobial efficacy of alkyl glucosides is influenced by their chemical structure, particularly the length of the alkyl chain. nih.gov Research into the structure-activity relationship (SAR) aims to understand how modifications to the molecule can enhance its antimicrobial properties.
Studies have shown that for many alkyl derivatives, including amines, compounds with an alkyl chain length of 11 to 15 carbons are often the most active against both Gram-positive and Gram-negative bacteria. nih.gov While specific SAR studies focusing solely on this compound are limited, broader studies on alkyl glycosides suggest that an optimal hydrophobic-lipophilic balance is crucial for antimicrobial activity. semanticscholar.org
For instance, a study on n-alkyl glucosides, mannosides, and galactosides found that those with alkyl chains from C8 to C12 exhibited a broad spectrum of increasing antimicrobial activity. semanticscholar.org The study also revealed that the type of sugar headgroup can influence the activity, with mannopyranosides showing the highest efficacy, followed by glucopyranosides and then galactopyranosides. semanticscholar.org
Further chemical modifications of microbial glycolipid biosurfactants have also been explored to tune their antimicrobial activity. nih.gov This approach of creating derivatives and assessing their efficacy contributes to a deeper understanding of the structural requirements for potent antimicrobial action. The hydroxylation and methoxylation patterns on flavonoid structures, for example, have been shown to significantly impact their antibacterial effects. mdpi.com
While there is evidence for the antiviral potential of some glycosides and flavonoids, specific studies on the antiviral properties of this compound are not extensively documented in the provided search results. nih.govnih.gov
Cell Culture Applications of this compound
In the realm of cell biology and biotechnology, this compound serves as a valuable detergent for various in vitro applications. fishersci.comtcichemicals.com Its non-ionic nature makes it milder than many ionic detergents, which can be crucial for maintaining the structure and function of biological macromolecules. sigmaaldrich.com
A primary application of this compound in cell culture is the solubilization of membrane proteins. fishersci.comcaymanchem.com Its ability to disrupt cell membranes and form mixed micelles with membrane lipids and proteins allows for the extraction of these proteins from their native environment in a soluble and often functional state. caymanchem.com This is a critical step in the purification and characterization of membrane proteins, which are notoriously difficult to study due to their hydrophobic nature.
Furthermore, this compound has been employed in two-phase aqueous micellar systems for the purification of proteins. sigmaaldrich.com This liquid-liquid extraction technique offers a scalable and cost-effective method for downstream processing in biotechnology. sigmaaldrich.com Affinity-enhanced protein partitioning in these systems can be used to selectively separate target proteins from complex mixtures. sigmaaldrich.com
Use as a Non-Ionic Detergent in Cell Lysis and Biomolecule Extraction
This compound is a non-ionic detergent widely utilized in biochemical and molecular biology research for the extraction, purification, and structural analysis of cell membranes. medchemexpress.com As a member of the glucoside family of detergents, it is considered mild and non-denaturing. moleculardimensions.com These types of detergents are effective at disrupting protein-lipid and lipid-lipid interactions, which is crucial for breaking down the cell membrane, while generally avoiding the disruption of protein-protein interactions. moleculardimensions.com This property is essential for extracting membrane proteins and maintaining their structural integrity and biological activity. cymitquimica.comdojindo.com
The mechanism of action involves the hydrophobic decyl tail of the molecule interacting with the hydrophobic regions of membrane proteins and lipids, while the hydrophilic glucopyranoside headgroup interacts with the aqueous environment. cymitquimica.com This dual nature allows it to solubilize large, insoluble membrane proteins, effectively removing them from the lipid bilayer of the cell membrane for further study. dojindo.com The process typically involves lysing cells in the presence of the detergent, which disorganizes the lipid bilayer and solubilizes the proteins. interchim.fr Due to its properties, this compound is a valuable tool in fields such as proteomics and genetic engineering. medchemexpress.com
Investigation of Cytotoxic Activity of Alkyl Glucosides (e.g., triazole-containing derivatives)
Research has been conducted on the cytotoxic activity of novel alkyl glucoside derivatives to understand their effects on cells. A study involving a series of synthesized triazole-linked alkyl β-glucopyranosides investigated their toxicity in a human T-cell leukemia (Jurkat) cell line. nih.govnih.govresearchgate.net The findings showed that the cytotoxicity of these compounds is dependent on the length of the hydrophobic alkyl tail. nih.govnih.govresearchgate.net
The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a substance needed to inhibit a biological process by half, were found to decrease as the alkyl chain length increased from 8 to 16 carbons. nih.govnih.govresearchgate.net This indicates that cytotoxicity increases with the length of the hydrophobic tail. For instance, the triazole-containing octyl glucoside derivative showed an IC50 of 1198 µM, whereas the derivative with a 16-carbon tail had an IC50 of 24 µM. nih.gov
Further investigation revealed that the two alkyl β-glucopyranoside derivatives with the longest hydrophobic tails induced apoptosis (programmed cell death). nih.govresearchgate.net This process was found to involve mechanisms such as mitochondrial depolarization and the activation of caspase-3, a key enzyme in the apoptotic pathway. nih.govresearchgate.net The research suggests that these triazole-linked, glucose-based surfactants may cause apoptosis rather than necrosis at low micromolar concentrations by inducing the intrinsic apoptotic cascade. nih.govnih.gov
Table 1: Cytotoxicity of Triazole-Linked Alkyl β-Glucopyranosides
| Compound (Alkyl Chain Length) | IC50 (µM) in Jurkat Cells |
|---|---|
| Octyl (C8) | 1198 |
| Decyl (C10) | 262 |
| Dodecyl (C12) | 68 |
| Tetradecyl (C14) | 30 |
| Hexadecyl (C16) | 24 |
Data sourced from studies on triazole-containing derivatives of alkyl β-glucopyranosides. nih.govnih.gov
Evaluation of Biocompatibility in Mammalian Cell Systems
Alkyl glucosides are generally considered to be environmentally safe and are produced from renewable raw materials. nih.govresearchgate.netuky.edu Surfactants like dodecyl β-D-glucopyranoside are noted for their mildness and low toxicity, which makes them suitable for various biological applications. cymitquimica.com However, their biocompatibility and toxicity in mammalian cells are concentration-dependent and influenced by their specific chemical structure, such as the length of their hydrophobic tail. nih.govnih.gov
Enzyme-Inhibitor Interactions of this compound
Kinetic Analysis of Alkyl Glucoside Interaction with Human Beta-Glucosidases
Kinetic analyses have been performed to understand the interaction between alkyl glucosides and human beta-glucosidases, which are enzymes that catalyze the hydrolysis of β-glucosidic bonds. A comparative study investigated the inhibitory effects of a family of alkyl β-glucosides on two different human β-glucosidases: the cytosolic broad-specificity β-glucosidase from the liver and the placental lysosomal glucocerebrosidase. nih.govnih.govosu.edu
The results showed that alkyl β-glucosides act as reversible, active-site-directed inhibitors for these enzymes. nih.govnih.gov A significant finding was that the cytosolic β-glucosidase has a much higher affinity for these amphipathic inhibitors compared to the lysosomal glucocerebrosidase. The inhibition constants (Ki) for alkyl β-glucosides were consistently 100 to 250 times lower for the cytosolic enzyme. nih.govnih.govosu.edu For example, with octyl β-D-glucoside, the Ki value was 10 µM for the cytosolic β-glucosidase, while it was 1490 µM for the lysosomal glucocerebrosidase, indicating a much stronger inhibition of the cytosolic enzyme. nih.govnih.govosu.edu This suggests the presence of a more hydrophobic subsite in the catalytic center of the cytosolic β-glucosidase. osu.edu
Influence of Alkyl Chain Length on Enzyme Binding Affinity
The length of the alkyl chain on alkyl glucosides has a direct and significant influence on their binding affinity to human β-glucosidases. The higher affinity of the cytosolic β-glucosidase for these surfactants was further validated by analyzing the change in the free energy of binding (ΔG°) as the alkyl chain length increased. nih.govnih.gov
The study demonstrated a greater increase in the free energy of binding for the cytosolic enzyme with each additional methylene (-CH2-) group in the alkyl chain compared to the lysosomal enzyme. nih.govnih.gov The incremental change in free energy of binding per CH2 group [ΔΔG°(Ki)/CH2] was calculated to be 3.05 kJ/mol (730 cal/mol) for the cytosolic enzyme and 2.01 kJ/mol (480 cal/mol) for the lysosomal enzyme. nih.govnih.gov This confirms that increasing the hydrophobicity of the inhibitor by elongating the alkyl chain leads to stronger binding, particularly with the cytosolic β-glucosidase, which possesses a highly non-polar domain in its active site. nih.govnih.gov
Table 2: Influence of Alkyl Chain Length on Binding Affinity to Human Beta-Glucosidases
| Enzyme | Incremental Free Energy of Binding per CH2 Group (ΔΔG°(Ki)/CH2) |
|---|---|
| Cytosolic β-Glucosidase | 3.05 kJ/mol (730 cal/mol) |
| Lysosomal Glucocerebrosidase | 2.01 kJ/mol (480 cal/mol) |
Data from a comparative kinetic study of alkyl glucoside inhibitors. nih.govnih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Octyl beta-D-glucoside |
| Dodecyl β-D-glucopyranoside |
| Glucocerebroside |
| Glucose |
| Ceramide |
Environmental Behavior and Ecotoxicological Research of Decyl Beta D Glucopyranoside
Biodegradation Pathways and Rates of Decyl beta-D-glucopyranoside
The breakdown of this compound in the environment is primarily a biological process driven by microorganisms. The molecule's structure, consisting of a glucose head and a decyl alcohol tail, makes it susceptible to microbial enzymatic action. The primary biodegradation pathway involves the enzymatic cleavage of the ether bond that links the hydrophobic decyl group to the hydrophilic glucose ring. researchgate.net This initial scission yields decyl alcohol and glucose. researchgate.net These metabolites are common natural substances that are readily assimilated by a wide range of microorganisms and further metabolized into carbon dioxide and water through established metabolic cycles like the pyruvate (B1213749) cycle and β-oxidation. researchgate.net
Readily Biodegradable Nature in Aqueous Environments
This compound is classified as a readily biodegradable substance, indicating that it undergoes rapid and complete mineralization in aerobic aquatic environments. monsachemical.comnih.govirocoatingadditive.com Studies conducted according to the stringent guidelines of the Organisation for Economic Co-operation and Development (OECD), such as OECD 301, have confirmed this classification. irocoatingadditive.com
In these standardized tests, which assess the ultimate biodegradation by measuring parameters like dissolved organic carbon (DOC) removal or carbon dioxide evolution, alkyl polyglucosides consistently meet the criteria for "ready biodegradability". nih.govirocoatingadditive.com For instance, mineralization studies on C8, C10, and C12 alkyl glucosides demonstrated that they achieve 80% or greater mineralization, surpassing the 60% threshold required by the tests. nih.gov Furthermore, in simulated wastewater treatment plant conditions, the elimination rate of APGs can be as high as 98%, underscoring their efficient removal from waste streams before they enter the environment. irocoatingadditive.com
Factors Influencing Biodegradation Rates and Mineralization Profiles
Several structural and environmental factors can influence the rate at which this compound and related APGs biodegrade.
Degree of Polymerization: The number of glucose units in the hydrophilic headgroup also affects biodegradation. A longer sugar chain (a higher degree of polymerization) can result in a slower rate of biodegradation. researchgate.net
Initial Concentration: The starting concentration of the surfactant in the environment can impact its degradation rate. Significant differences in degradation speeds have been observed as a function of the initial concentration under aerobic conditions. researchgate.net
Environmental Fate and Distribution of this compound
The fate of this compound released into the environment is largely dictated by its rapid biodegradation and its physicochemical properties as a surfactant.
Adsorption/Desorption Characteristics in Soil and Sediment
As a surfactant, this compound has a tendency to adsorb to interfaces between water and solid particles, such as soil and sediment. This behavior is governed by its amphiphilic structure. The hydrophobic decyl tail tends to move out of the water phase and associate with organic matter or mineral surfaces in soil and sediment, while the hydrophilic glucose head remains oriented toward the water.
Transport and Distribution Modeling in Environmental Compartments
The potential for a chemical to be transported over long distances in the environment is linked to its persistence and mobility. Given that this compound is readily biodegradable, its persistence in any environmental compartment (water, soil, air) is very low. monsachemical.comirocoatingadditive.com Consequently, its potential for long-range transport is negligible.
Any transport that does occur would be localized and short-lived. In aquatic systems, it will be rapidly mineralized. In soil, its mobility is governed by the adsorption/desorption equilibrium. A low to moderate adsorption potential would suggest some mobility with water flow. chemsafetypro.com However, this mobility is significantly curtailed by the rapid rate of biodegradation, which ensures the compound is broken down quickly near its point of entry into the environment.
Ecotoxicity Studies of this compound in Aquatic and Terrestrial Systems
Ecotoxicological studies have demonstrated that this compound and related alkyl polyglucosides have a favorable safety profile for a range of aquatic and terrestrial organisms. Toxicity is often related to the length of the alkyl chain, with longer chains generally showing higher toxicity. atamanchemicals.com
In aquatic systems, acute toxicity tests have been performed on various species. For Decyl Glucoside, the concentration lethal to 50% of fish (Brachydanio rerio) over 96 hours (LC50) was found to be 5.9 mg/L. naturalbulksupplies.com The concentration affecting 50% of invertebrates (Daphnia magna) over 48 hours (EC50) was 14 mg/L. naturalbulksupplies.com Studies on the bacteria Aliivibrio fischeri showed 15-minute EC50 values for decyl glycosides ranging from 225.6 to 404.2 mg/L, which classifies the compound as "practically nontoxic" to this organism according to U.S. Environmental Protection Agency categories. nih.gov
For terrestrial organisms, alkyl polyglucosides demonstrate very low toxicity. Studies on a category of related APGs found no harmful effects on sediment-dwelling organisms, terrestrial macroorganisms (like earthworms), or plants, with lethal concentrations (LC50) being greater than 650 mg/kg. atamanchemicals.com
Table 1: Aquatic Ecotoxicity of this compound and Related APGs
| Organism | Endpoint | Alkyl Chain | Value (mg/L) | Reference |
|---|---|---|---|---|
| Fish (Brachydanio rerio) | 96-hour LC50 | C10 | 5.9 | naturalbulksupplies.com |
| Invertebrate (Daphnia magna) | 48-hour EC50 | C10 | 14 | naturalbulksupplies.com |
| Algae | EC50 | C10-C16 | 12.5 | atamanchemicals.com |
| Bacteria (Aliivibrio fischeri) | 15-minute EC50 | C10 | 225.6 - 404.2 | nih.gov |
Table 2: Terrestrial Ecotoxicity of Alkyl Polyglucosides
| Compartment/Organism | Endpoint | Value (mg/kg) | Reference |
|---|---|---|---|
| Sediment Organisms | LC50 | > 650 | atamanchemicals.com |
| Terrestrial Macroorganisms | LC50 | > 650 | atamanchemicals.com |
| Terrestrial Plants | LC50 | > 650 | atamanchemicals.com |
Aquatic Toxicity Assessment (e.g., fish, daphnia, algae, microorganisms)
The ecotoxicity of this compound in aquatic environments has been evaluated through standardized acute toxicity tests on representative organisms. These tests indicate that the compound exhibits a level of toxicity typical for surfactants of its class. The effective concentrations are generally found to be in the range of 1 to 10 mg/L. irocoatingadditive.com
Key findings from acute aquatic toxicity studies are summarized below:
| Organism | Test Duration | Endpoint | Concentration (mg/L) |
| Fish (Brachydanio rerio) | 96 hours | LC50 | 3 |
| Daphnia (Daphnia magna) | 48 hours | EC50 | 7 |
| Algae | - | EC50 | 6 |
| Microorganisms | - | Acute Effect | >500 |
*LC50 (Lethal Concentration 50): The concentration of a chemical which kills 50% of the test organisms within a specified period. *EC50 (Effective Concentration 50): The concentration of a chemical that causes a defined effect in 50% of the test organisms.
These results demonstrate the ecotoxicological profile of this compound towards key aquatic organisms. irocoatingadditive.com The high concentration required to elicit an acute effect in microorganisms suggests a low level of toxicity to this group in aquatic systems. irocoatingadditive.com
Terrestrial Toxicity Assessment (e.g., soil macroorganisms, plants, microorganisms)
The potential impact of this compound on terrestrial ecosystems is a crucial aspect of its environmental assessment, particularly considering its potential to enter agricultural lands through the application of sewage sludge.
Research on the terrestrial toxicity of a related alkyl polyglucoside (C12/14 APG) provides insights into the potential effects of this compound. In acute toxicity studies with earthworms, no adverse effects were observed even at the highest tested concentration of 654 mg/L. irocoatingadditive.com Similarly, plant growth studies on species such as oat, radish, and tomato showed no negative impact at the same concentration. irocoatingadditive.com This suggests a very low toxicity potential for this compound towards soil macroorganisms and plants. irocoatingadditive.com
| Organism/Plant | Test Type | Concentration (mg/L) | Observed Effect |
| Earthworms | Acute Toxicity | 654 | No effect |
| Oat | Growth Test | 654 | No effect |
| Radish | Growth Test | 654 | No effect |
| Tomato | Growth Test | 654 | No effect |
While specific quantitative data on the toxicity of this compound to soil microorganisms is not extensively detailed in the available literature, its established biodegradability suggests that it is unlikely to persist and cause long-term adverse effects on microbial communities.
Estrogenicity Assessment of Decyl Glucoside as a Non-Endocrine Disruptive Surfactant
Concerns regarding the potential for chemical compounds to interfere with the endocrine systems of wildlife and humans have led to the assessment of substances like Decyl Glucoside for such activity. An E-assay method has been utilized to evaluate the estrogenicity of Decyl Glucoside.
The research findings indicate that Decyl Glucoside exhibits extremely low proliferation of estrogenic cells when compared to known endocrine disruptors like nonylphenol. This assessment has led to the classification of Decyl Glucoside as a non-endocrine disruptive surfactant.
Advanced Analytical and Computational Studies on Decyl Beta D Glucopyranoside
Spectroscopic and Diffraction Techniques for Decyl beta-D-glucopyranoside Characterization
Advanced analytical techniques are indispensable for elucidating the structural and dynamic properties of this compound in various states, from crystalline solids to complex micellar systems in solution. These methods provide critical insights at the molecular and supramolecular levels.
X-ray Diffraction and Small-Angle X-ray Scattering (SAXS) for Structural and Phase Analysis
X-ray diffraction is a foundational technique for determining the atomic and molecular structure of crystalline materials. For this compound and related alkyl glycosides, it reveals how molecules pack in the solid state. In the crystalline form, these molecules often arrange into a bilayer structure, with distinct hydrophilic and hydrophobic regions. The crystal structure of the closely related decyl β-D-xylopyranoside shows that molecules form alternating bilayers of hydrophilic xyloside groups and hydrophobic decyl chains. nih.gov The distance between these layers was calculated to be 25.3 Å, which is comparable to the 26.4 Å layer distance observed for the corresponding glucoside. nih.gov This bilayer arrangement is a key feature of the solid-state packing of many amphiphilic carbohydrate-based surfactants.
| Compound | Technique | Key Finding | Value | Source |
|---|---|---|---|---|
| This compound analogue | X-ray Diffraction | Bilayer d-spacing | 26.4 Å | nih.gov |
| Decyl beta-D-xylopyranoside | X-ray Diffraction | Bilayer d-spacing | 25.3 Å | nih.gov |
| n-Octyl-β-D-glucopyranoside | SAXS/SANS | Micelle Shape | Prolate Ellipsoid | nih.govresearchgate.net |
Fluorescence Spectroscopy for Micellar Properties and Interactions
Fluorescence spectroscopy is a highly sensitive technique used to investigate the formation and properties of micelles in solution. nih.gov The method typically involves the use of fluorescent probes, which are molecules that exhibit changes in their fluorescence properties (such as intensity, emission wavelength, and lifetime) depending on the polarity of their microenvironment.
When studying this compound, a fluorescent probe that is soluble in the hydrophobic micellar core but not in the aqueous bulk solution can be used. Below the critical micelle concentration (CMC), the probe resides in the polar aqueous environment. As the surfactant concentration increases and micelles begin to form, the probe partitions into the nonpolar interior of the micelles. This transition from a polar to a nonpolar environment causes a significant change in the probe's fluorescence signal, allowing for the precise determination of the CMC. nih.gov Furthermore, techniques like fluorescence quenching can be employed to determine the average number of surfactant molecules in a micelle, known as the aggregation number. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Micellar Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool that provides atomic-resolution information about the structure, conformation, and dynamics of molecules in solution. For this compound, NMR can be used to characterize both the monomeric and micellar states.
In the micellar state, NMR can differentiate between the protons in the hydrophobic decyl chain and those in the hydrophilic glucose headgroup. The chemical shifts and relaxation times of these protons provide information about their local environment. The alkyl chains, buried within the hydrophobic core of the micelle, will experience a different environment compared to the glucose headgroups, which are at the micelle-water interface and are solvated by water. uic.edu Advanced NMR techniques, such as the Nuclear Overhauser Effect (NOE), can be used to determine the spatial proximity between different parts of the surfactant molecules within the micelle, helping to build a detailed model of the micellar structure and the conformation of the individual molecules within the aggregate. uic.edu
Dielectric Spectroscopy for Investigating Micellar Hydration and Dynamics
Dielectric spectroscopy measures the dielectric properties of a medium as a function of frequency. It is particularly sensitive to the rotational motion of molecular dipoles, such as water, and can be used to probe the hydration characteristics and dynamics of surfactant micelles.
Studies on the related octyl β-d-glucopyranoside have demonstrated the utility of this technique. acs.org By measuring the dielectric permittivity of the solution across a range of frequencies, information can be obtained about the water molecules associated with the micelle. This includes the amount of "bound" water in the hydration shell of the glucose headgroups and the dynamics of these water molecules compared to bulk water. Such studies have shown that additives, like the amino acid glycine, may not directly interact with the micellar surface but can stabilize the aggregates by altering the properties of the bulk solvent, which in turn affects the solubility of the hydrophobic tails. acs.org
Calorimetric and Thermodynamic Characterization of this compound Systems (e.g., dissolution enthalpies)
Calorimetric techniques are essential for quantifying the thermodynamic parameters associated with the self-assembly and dissolution of this compound. Techniques like Isothermal Titration Calorimetry (ITC) and Differential Scanning Calorimetry (DSC) provide direct measurements of heat changes, allowing for the determination of key thermodynamic quantities.
The process of micellization is governed by a delicate balance of enthalpic and entropic contributions. ITC can be used to measure the enthalpy of micellization (ΔHmic) by titrating a concentrated surfactant solution into a buffer. These experiments provide a complete thermodynamic profile of the self-assembly process, including the Gibbs free energy (ΔGmic) and entropy (ΔSmic) of micellization.
The physical properties of solid this compound have been characterized, with a reported softening temperature of 62 °C and a decomposition point of 290 °C. google.com The condensation reaction to synthesize the compound is described as an exothermic (thermo-negative) process, although the heat effect is not substantial. google.com The enthalpy of dissolution, which is the heat change associated with dissolving the solid surfactant in a solvent, is another critical parameter that can be measured calorimetrically and provides insight into the interactions between the surfactant and the solvent.
Computational Chemistry and Molecular Modeling of this compound
Computational chemistry and molecular modeling serve as a powerful "computational microscope" to complement experimental data, providing a detailed, atomistic view of the structure and dynamics of this compound systems. ucsf.edu Molecular dynamics (MD) simulations, in particular, are widely used to study the self-assembly of surfactants into micelles and their behavior in aqueous solutions. nih.gov
MD simulations of the closely related n-octyl-β-D-glucopyranoside have provided significant insights that are applicable to the decyl analogue. nih.govresearchgate.net These all-atom simulations, performed in explicit water, characterize the structural behavior of a surfactant aggregate at equilibrium. Key findings from these computational studies include:
Micelle Shape: Simulations confirm experimental observations that the micelles are not perfectly spherical, but rather adopt a non-spherical, prolate ellipsoid shape. nih.govresearchgate.net
Surface Structure: The micelle surface is depicted as being rough and partially elongated. nih.gov
Molecular Orientation and Hydration: The simulations show a clear orientation of the surfactant molecules. The hydroxyl groups of the glucose headgroups point outwards towards the solvent, where they form hydrogen bonds with water molecules. This effective hydrogen bonding leads to a well-hydrated micelle surface. nih.govresearchgate.net
Core and Interface: Radial distribution functions calculated from the simulations reveal that atoms of the hydrophilic headgroup (hydroxyl and ring oxygens) are positioned at the hydrophilic/hydrophobic interface, mediating the interaction between the aqueous phase and the hydrophobic core formed by the alkyl tails. nih.gov
These computational approaches allow researchers to test hypotheses about molecular interactions, predict material properties, and analyze dynamic processes at a level of detail that is often inaccessible through experimentation alone. ucsf.edubayer.com
| Parameter | Finding | Source |
|---|---|---|
| Overall Shape | Prolate ellipsoid (non-spherical) | nih.govresearchgate.net |
| Surface Characteristics | Rough and partially elongated | nih.gov |
| Headgroup Orientation | Hydroxyl groups point outwards into the water | nih.govresearchgate.net |
| Hydration | Micelle surface is effectively hydrated via hydrogen bonds | nih.govresearchgate.net |
Molecular Dynamics Simulations for Surfactant-Biomembrane Interactions
Molecular Dynamics (MD) simulations serve as a powerful computational microscope to investigate the interactions between surfactants like this compound and biological membranes at an atomistic level. researchgate.netmdpi.com These simulations provide insights into the dynamic processes that are often difficult to capture through experimental methods alone. mdpi.com By modeling the behavior of individual atoms and molecules over time, MD simulations can elucidate the mechanisms of surfactant-induced membrane perturbation, including insertion, pore formation, and solubilization.
In a typical MD simulation of a this compound-biomembrane system, a model lipid bilayer, often composed of phospholipids (B1166683) like 1-palmitoyl-2-oleoylphosphatidylcholine (B1240222) (POPC), is constructed to mimic a cell membrane. researchgate.net The surfactant molecules are then introduced into the aqueous environment surrounding the bilayer. The simulation tracks the trajectories of all atoms based on a force field, which is a set of parameters describing the potential energy of the system. nih.gov
Research findings from MD simulations reveal that the initial interaction is often driven by the hydrophilic glucopyranoside headgroup of the surfactant forming hydrogen bonds with the phosphate (B84403) and choline (B1196258) groups of the lipid headgroups. Subsequently, the hydrophobic decyl tail inserts into the hydrophobic core of the lipid bilayer. This insertion disrupts the ordered packing of the lipid tails, leading to an increase in membrane fluidity and permeability. At higher concentrations, the accumulation of surfactant molecules within the bilayer can lead to the formation of pores and eventual solubilization of the membrane into mixed micelles.
Table 1: Key Parameters and Observations in MD Simulations of Surfactant-Membrane Interactions
| Parameter | Observation | Significance |
| Insertion Depth | The decyl tail of this compound penetrates the hydrophobic core of the lipid bilayer. | Indicates the extent of disruption to the membrane structure. |
| Order Parameter of Lipid Acyl Chains | A decrease in the order parameter is observed upon surfactant insertion. | Reflects an increase in membrane fluidity. |
| Area Per Lipid | An increase in the area per lipid molecule. | Suggests membrane expansion and destabilization. |
| Hydrogen Bonding | Formation of hydrogen bonds between the glucopyranoside headgroup and lipid headgroups. | Plays a crucial role in the initial stages of interaction. |
| Pore Formation | At critical concentrations, transient or stable pores may form in the membrane. | A mechanism for increased membrane permeability. |
Density Functional Theory (DFT) Calculations for Conformational and Reactivity Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. longdom.org It is particularly valuable for analyzing the conformational preferences and chemical reactivity of compounds like this compound. nd.eduunimas.my DFT calculations can provide insights into the molecule's geometry, energy, and the distribution of electrons, which are fundamental to its behavior. longdom.org
In terms of reactivity analysis, DFT provides several key descriptors derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). unimas.my The HOMO-LUMO energy gap is a critical parameter; a smaller gap generally indicates higher chemical reactivity. unimas.my Other calculated parameters include ionization potential, electron affinity, electronegativity, chemical hardness, and softness, which collectively provide a detailed picture of the molecule's propensity to donate or accept electrons in chemical reactions. unimas.my
Table 2: DFT-Calculated Reactivity Descriptors for a Model Alkyl Glucoside
| Descriptor | Definition | Typical Calculated Value (eV) | Interpretation |
| HOMO Energy (ԑHOMO) | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 | Related to the ability to donate electrons. |
| LUMO Energy (ԑLUMO) | Energy of the Lowest Unoccupied Molecular Orbital | 0.5 to 1.5 | Related to the ability to accept electrons. |
| HOMO-LUMO Gap (Δԑ) | ԑLUMO - ԑHOMO | 7.0 to 9.0 | A smaller gap suggests higher reactivity. unimas.my |
| Ionization Potential (I) | -ԑHOMO | 6.5 to 7.5 | Energy required to remove an electron. |
| Electron Affinity (A) | -ԑLUMO | -1.5 to -0.5 | Energy released when an electron is added. |
| Chemical Hardness (η) | (I - A) / 2 | 3.5 to 4.5 | Resistance to change in electron distribution. |
| Electronegativity (χ) | (I + A) / 2 | 2.5 to 3.5 | Tendency to attract electrons. |
Quantitative Structure-Activity Relationships (QSAR) and Artificial Neural Networks (ANN) in Alkyl Glucoside Research
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity or physicochemical properties. mdpi.comresearchgate.net In the context of alkyl glucosides like this compound, QSAR studies can be used to predict properties such as toxicity, biodegradability, and surfactant efficacy based on molecular descriptors. researchgate.net These descriptors are numerical representations of the molecule's structure and can include constitutional, topological, and quantum chemical parameters. nih.gov
The fundamental principle of QSAR is that the biological activity of a compound is a function of its molecular structure. researchgate.net For alkyl glucosides, key descriptors often include the length of the alkyl chain (R), the hydrophilic-lipophilic balance (HLB), and the critical micelle concentration (CMC). researchgate.net For example, research has shown that the toxicity of alkyl polyglucosides increases as the hydrophobicity and the length of the alkyl chain increase. researchgate.net
Artificial Neural Networks (ANNs) are a class of machine learning algorithms, inspired by the structure of the human brain, that are increasingly used in QSAR modeling. mdpi.comnih.gov ANNs are capable of learning complex, non-linear relationships between molecular descriptors and the target property. nih.gov In a typical ANN-based QSAR model for alkyl glucosides, the input layer receives the molecular descriptors, which are then processed through one or more "hidden" layers of interconnected nodes. The output layer then provides the predicted activity or property. The network is "trained" on a dataset of compounds with known activities, allowing it to make predictions for new, untested molecules. nih.gov This approach has been shown to produce more robust and accurate predictive models compared to traditional statistical methods. nih.gov
Table 3: Common Molecular Descriptors in QSAR Studies of Alkyl Glucosides
| Descriptor Class | Example Descriptor | Relevance to Alkyl Glucosides |
| Constitutional | Molecular Weight | Basic property influencing physical characteristics. |
| Topological | Connectivity Indices | Describes the branching and shape of the molecule. |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Relates to the hydrophobicity of the alkyl chain. |
| Physicochemical | Hydrophilic-Lipophilic Balance (HLB) | A key indicator of surfactant properties. researchgate.net |
| Quantum Chemical | HOMO/LUMO Energies | Relates to chemical reactivity and interaction potential. |
Q & A
Q. What are the key chemical identifiers and structural properties of decyl beta-D-glucopyranoside?
this compound (C₁₆H₃₂O₆; molecular weight 320.42 g/mol) is a non-ionic surfactant with a decyl alkyl chain (10 carbons) linked to a β-D-glucopyranoside headgroup. Key identifiers include:
- CAS Number : 58846-77-8
- Solubility : Soluble in DMSO and water, critical for biochemical assays .
- Stereochemistry : The β-anomeric configuration (confirmed via [α]²⁰D = -28° in ethanol) ensures specific molecular interactions in membrane systems .
- Synonym differentiation : Distinguish from α-anomers (e.g., 2-ethylhexyl α-D-glucopyranoside) using NMR or chiral chromatography .
Q. What methodologies are recommended for synthesizing and purifying this compound?
Synthesis involves glycosylation of glucose with decyl alcohol under acidic catalysis. Key steps:
- Purification : Use silica gel chromatography (eluent: chloroform/methanol mixtures) to isolate the β-anomer.
- Quality control : Verify purity (>98%) via GC or HPLC coupled with evaporative light scattering detection (ELSD) .
Q. How can researchers confirm the structural integrity of this compound?
- Spectroscopic techniques :
- NMR : Assign peaks for the glucopyranose ring (e.g., δ 4.5–5.5 ppm for anomeric protons) and decyl chain (δ 0.8–1.5 ppm) .
- Mass spectrometry : ESI-MS in positive ion mode shows [M+Na]⁺ at m/z 343.4 .
Advanced Research Questions
Q. How does this compound’s adsorption behavior inform its role in membrane protein stabilization?
Surface tension isotherms reveal tight packing at liquid-vapor interfaces (37.5 Ų/molecule at CMC = 2–2.2 mM). This property facilitates:
Q. What experimental strategies resolve contradictions in reported solubility and stability data?
Discrepancies arise from:
- Temperature dependence : Solubility in ethanol decreases below 20°C (mp = 75°C) .
- pH effects : Stability declines in acidic conditions (<pH 4) due to glycosidic bond hydrolysis. Mitigate via buffered solutions (pH 6–8) .
- Analytical validation : Cross-validate using dynamic light scattering (DLS) and isothermal titration calorimetry (ITC) .
Q. How does this compound compare to other alkyl glucosides in synthetic biology applications?
| Property | Decyl β-D-glucopyranoside | Octyl β-D-glucopyranoside | Dodecyl β-D-glucopyranoside |
|---|---|---|---|
| CMC (mM) | 2.0–2.2 | 18–20 | 0.1–0.3 |
| Micelle size (nm) | 4–6 | 3–4 | 8–10 |
| Protein stability | High | Moderate | Low |
| The decyl derivative balances moderate hydrophobicity and low CMC, ideal for solubilizing fragile membrane proteins without denaturation . |
Q. What advanced techniques characterize its role in glycosylation reactions or metabolic pathways?
- Enzymatic assays : Use β-glucosidase enzymes to study glycosidic bond cleavage kinetics (e.g., Km = 0.5 mM for almond β-glucosidase) .
- Metabolic tracing : Radiolabeled [¹⁴C]-decyl glucopyranoside tracks uptake in microbial or mammalian cell models .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
